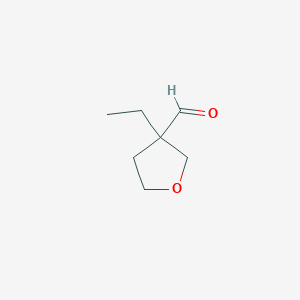

3-Ethyloxolane-3-carbaldehyde

Description

3-Ethyloxolane-3-carbaldehyde is a cyclic ether aldehyde characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with an ethyl group and an aldehyde functional group at the 3-position.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-ethyloxolane-3-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-2-7(5-8)3-4-9-6-7/h5H,2-4,6H2,1H3 |

InChI Key |

HYVAOGCMFFDTOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCOC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl-substituted diols with aldehydes in the presence of acid catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 3-Ethyloxolane-3-carbaldehyde can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of robust catalysts and optimized reaction parameters to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of light or catalysts.

Major Products:

Oxidation: 3-Ethyloxolane-3-carboxylic acid.

Reduction: 3-Ethyloxolane-3-methanol.

Substitution: Various substituted oxolane derivatives depending on the reagents used.

Scientific Research Applications

3-Ethyloxolane-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde

- Structure : Contains two oxolane rings linked via a methyl group, with an aldehyde at the 3-position of one ring.

- Molecular Formula : C₁₀H₁₆O₃ | Molecular Weight : 184.23 g/mol | CAS : 1936693-63-8 .

- Key Differences: The additional oxolane ring increases molecular weight and steric bulk compared to 3-Ethyloxolane-3-carbaldehyde.

3-Ethynylbenzaldehyde

2-Ethyl-2-methyl-1,3-dioxolane

3-Chlorobenzaldehyde

- Structure : Benzaldehyde with a chlorine substituent at the 3-position.

- Molecular Formula : C₇H₅ClO | CAS : 587-04-2 .

- Key Differences :

- The electron-withdrawing chlorine atom enhances electrophilicity at the aldehyde group, increasing reactivity in nucleophilic aromatic substitution compared to aliphatic aldehydes .

Biological Activity

3-Ethyloxolane-3-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-Ethyloxolane-3-carbaldehyde against various pathogens. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

2. Anticancer Activity

The anticancer properties of 3-Ethyloxolane-3-carbaldehyde have been explored in various cancer cell lines. In a study involving human breast cancer cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.

Case Study: Breast Cancer Cell Lines

- Cell Line: MCF-7 (human breast adenocarcinoma)

- IC50: 15 µM

- Mechanism: Induction of apoptosis through the activation of caspase pathways.

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory responses are highly sought after. Preliminary data suggest that 3-Ethyloxolane-3-carbaldehyde may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Effect |

|---|---|

| TNF-alpha | Decreased |

| IL-6 | Decreased |

The biological activity of 3-Ethyloxolane-3-carbaldehyde is believed to be mediated through multiple pathways:

- Aryl Hydrocarbon Receptor (AhR) Modulation: Similar compounds have been shown to interact with AhR, influencing gene expression related to detoxification and immune responses.

- Caspase Activation: The induction of apoptosis in cancer cells may involve the activation of caspases, leading to programmed cell death.

- Cytokine Regulation: The modulation of cytokine release indicates a possible mechanism for its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.